molecular formula C9H10N2O2 B1599513 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine CAS No. 857348-51-7

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine

Cat. No.: B1599513
CAS No.: 857348-51-7
M. Wt: 178.19 g/mol
InChI Key: CQBVGZVXQOWFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine (CAS 857348-51-7) is a high-purity heterocyclic compound supplied for research and development purposes. This chemical features a fused furan-isoxazole scaffold, a structure of significant interest in medicinal chemistry and agrochemical research . Heterocyclic compounds like this one are pivotal in life sciences due to their diverse physiological and pharmacological properties, and their ability to engage in key intermolecular interactions with biological targets, such as hydrogen bonding and π-stacking . With a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol , this amine is a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Its structural motif is commonly explored in the development of novel therapeutic and agrochemical agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound to explore its potential in various scientific applications.

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVGZVXQOWFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428733
Record name 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857348-51-7
Record name 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Furan-2-yl Moiety

Furan rings are key heterocyclic components widely used in pharmaceutical and organic chemistry. The preparation of furan-2-yl derivatives typically follows several well-established synthetic routes:

  • From Furfural or Mucic Acid: Furfural, a common furan derivative, can be isolated from biomass or synthesized via distillation of mucic acid, which upon heating forms furoic acid that is decarboxylated to furan.

  • Dehydration of 1,4-Diketones or Dialdehydes: Furan derivatives can be synthesized by dehydrating 1,4-diketones or dialdehydes using dehydrating agents such as phosphorus pentoxide or sulfuric acid.

  • Feist-Benary Synthesis: This classical method involves condensation of α-chloro ketones with β-keto esters in the presence of pyridine, yielding substituted furans.

  • Catalytic Methods: Transition metal catalysis (e.g., Au(I), Pd, Cu) enables hydroamination, iodocyclization, and cross-coupling reactions to form substituted furans with high regioselectivity.

  • Other Synthetic Routes: Reactions involving propargyl alcohols and terminal alkynes can produce poly-substituted furans via 1,4-diyne intermediates.

These methods provide versatile access to the furan-2-yl group, which is crucial for constructing the target compound.

Construction of the 1,2-Oxazole (Isoxazole) Ring

The 1,2-oxazole ring (isoxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Its synthesis generally involves:

  • Cyclization of β-Keto Hydroxylamines: A common approach is the cyclization of β-keto hydroxylamine derivatives, which undergo intramolecular condensation to form the isoxazole ring.

  • 1,3-Dipolar Cycloaddition: Nitrile oxides can undergo 1,3-dipolar cycloaddition with alkynes or alkenes to yield isoxazoles.

  • Oxidative Cyclization: Some methods employ oxidative cyclization of appropriate precursors to form the isoxazole ring.

While specific literature on the exact preparation of the 5-(furan-2-yl)-1,2-oxazol-3-yl intermediate is limited, these general strategies are widely accepted for isoxazole synthesis and can be adapted to incorporate a furan substituent at the 5-position.

Coupling of Furan and Isoxazole Units

The key step in preparing 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is the formation of the bond between the furan ring and the isoxazole ring at the 5-position of the latter. This can be achieved by:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) allow coupling of halogenated isoxazole derivatives with furan boronic acids or stannanes.

  • Direct Cyclization: In some synthetic routes, the furan substituent is introduced prior to cyclization of the isoxazole ring, incorporating the furan moiety during ring formation.

  • Nucleophilic Substitution: Where applicable, nucleophilic substitution on activated isoxazole precursors can introduce the furan substituent.

The final structural feature is the N-methylmethanamine group attached to the 3-position of the isoxazole ring. Its introduction typically involves:

  • Alkylation of Amines: Starting from a primary amine, N-methylation can be done using methylating agents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide under basic conditions.

  • Reductive Amination: Reaction of an aldehyde or ketone intermediate with methylamine followed by reduction can yield the N-methylmethanamine substituent.

  • Amide or Amine Coupling: If the isoxazole ring bears a suitable leaving group or reactive site, nucleophilic substitution with N-methylmethanamine can be performed.

Summary Table of Preparation Steps

Step Description Typical Reagents/Conditions Notes
1 Synthesis of furan-2-yl intermediate Furfural distillation, Feist-Benary synthesis, catalytic methods Provides furan core
2 Formation of 1,2-oxazole ring Cyclization of β-keto hydroxylamines, 1,3-dipolar cycloaddition Isoxazole ring construction
3 Coupling furan and isoxazole Pd-catalyzed cross-coupling, nucleophilic substitution Forms 5-(furan-2-yl) substitution on isoxazole
4 Introduction of N-methylmethanamine Reductive amination, alkylation Attaches N-methylmethanamine side chain
5 Purification and characterization Chromatography, crystallization, spectroscopy Ensures compound purity and identity

Research Findings and Optimization Notes

  • The furan ring is sensitive to acidic and oxidative conditions; hence, mild reaction conditions are preferred during coupling and functionalization to preserve the furan moiety.

  • Isoxazole ring formation typically requires controlled temperature and pH to avoid ring opening or side reactions.

  • N-Methylation reactions must be carefully controlled to avoid over-alkylation or quaternization of the amine.

  • Transition metal catalysis (Pd, Au, Cu) has been shown to enhance yields and regioselectivity in the synthesis of furan and isoxazole derivatives.

  • Purification by high-performance liquid chromatography (HPLC) and structural confirmation by NMR, IR, and mass spectrometry are standard to confirm the structure of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine exhibit antimicrobial properties. A study demonstrated that derivatives of oxazoles possess significant activity against various bacterial strains, suggesting potential use as antimicrobial agents.

CompoundActivity AgainstReference
Oxazole Derivative AE. coli
Oxazole Derivative BS. aureus

Anticancer Potential

The furan and oxazole moieties are known for their role in anticancer drug development. A case study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20

Polymer Coatings

The compound has been explored for its application in polymer coatings due to its ability to enhance the stability and durability of materials. The incorporation of oxazole derivatives in polymer matrices has shown improved resistance to environmental degradation.

Polymer TypeEnhancement PropertyReference
PolyurethaneUV Resistance
Epoxy ResinChemical Resistance

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells by up to 70% at a concentration of 25 µM after 48 hours of treatment. This suggests its potential as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The methylamine group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine
  • Molecular Formula : C₈H₉N₂O₂ (free base); hydrochloride form reported as C₉H₈N₂O₅·HCl (MW 224.17 g/mol, though discrepancies exist) .
  • Key Difference : Lacks the N-methyl group on the methanamine substituent.
1-[5-(4-Fluorophenyl)furan-2-yl]-N-methylmethanamine
  • Molecular Formula : Reported as C₆H₈F₃N₃ (MW 179.07 g/mol), though structural inconsistencies suggest possible data errors .
  • Key Difference : Replaces the isoxazole core with a furan substituted at position 5 by a 4-fluorophenyl group.
  • Impact : The fluorophenyl group introduces electron-withdrawing effects, which could influence electronic properties and binding interactions in biological systems.
1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]cyclopropane-1-carboxamide
  • Molecular Formula : C₁₇H₁₈N₄O₃ (MW 326.35 g/mol) .
  • Key Difference : Adds a cyclopropane-carboxamide linker and an imidazole-propyl group.
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine
  • Molecular Formula : C₁₅H₁₅ClFN₃S (MW 323.81 g/mol) .
  • Key Difference : Substitutes furan with a thiophene ring and introduces a pyrazole-methyl group.
  • Impact : Thiophene’s sulfur atom may alter electronic properties and metabolic stability compared to oxygen-containing furan.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₉H₁₁N₂O₂ 179.19 Isoxazole, Furan, N-methyl
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine C₈H₉N₂O₂ 165.17 (free base) Isoxazole, Furan, Primary amine
1-[5-(4-Fluorophenyl)furan-2-yl]-N-methylmethanamine C₆H₈F₃N₃ (?) 179.07 Furan, Fluorophenyl, N-methyl
1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[3-(imidazol-1-yl)propyl]cyclopropane-carboxamide C₁₇H₁₈N₄O₃ 326.35 Isoxazole, Furan, Imidazole, Carboxamide
1-(5-Fluoro-2-thienyl)-N-[(1-phenylpyrazol-5-yl)methyl]methanamine C₁₅H₁₅ClFN₃S 323.81 Thiophene, Pyrazole, N-methyl

Notes:

  • The hydrochloride form of [5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine has conflicting molecular weight data (224.17 g/mol vs. calculated ~201.45 g/mol) .
  • The formula for 1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine may be misreported; a plausible formula is C₁₂H₁₃FN₂O (MW 220.24 g/mol).

Biological Activity

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is a compound that features a furan ring and an oxazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_{10}N2_2O2_2. Its structural representation can be summarized as follows:

  • SMILES : CNCC1=NOC(=C1)C2=CC=CO2
  • InChIKey : CQBVGZVXQOWFHV-UHFFFAOYSA-N

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+179.08151134.6
[M+Na]+201.06345147.1
[M+NH4]+196.10805142.8
[M+K]+217.03739145.7
[M-H]-177.06695140.2

Biological Activity Overview

The biological activity of compounds featuring furan and oxazole rings has been extensively studied, highlighting their potential in various therapeutic applications.

Anticancer Activity

Furan and oxazole derivatives have shown significant anticancer properties in multiple studies:

  • Mechanisms of Action : The presence of the furan and oxazole rings enhances the interaction with biological targets, leading to apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that compounds with similar structures exhibited IC50_{50} values ranging from 16 to 24 nM against various cancer cell lines, indicating potent anticancer activity .
  • Comparative Analysis :
    • Compounds with additional methyl or methoxy substitutions on the furan or oxazole rings generally exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Antimicrobial Activity

Research indicates that derivatives of furan and oxazole possess antibacterial properties:

  • In Vitro Studies :
    • Certain derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .
  • Mechanism :
    • The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Toxicological Profile

The compound has been classified with some toxicity warnings, including:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315) .

Q & A

Q. Table 1. Structural Analogues and Bioactivity Trends

Compound ModificationObserved Bioactivity ChangeKey Reference
Furan → Phenyl substitution↓ Antimicrobial, ↑ Anti-inflammatory
Oxazole N-methylationImproved metabolic stability
Addition of electron-withdrawing groups (e.g., -CF₃)Enhanced enzyme inhibition

Q. Table 2. Analytical Techniques for Reaction Monitoring

TechniqueApplicationSensitivity Range
TLCPreliminary purity assessment~1–10 µg
HPLC-UVQuantification of reaction intermediates0.1–100 µg/mL
LC-MSStructural confirmation of byproducts0.01–1 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.